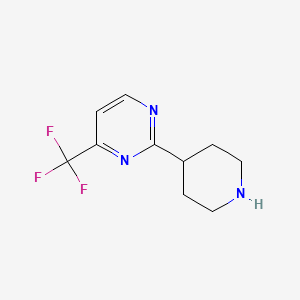
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C10H12F3N3 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitors
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, as part of the pyrimidine class, has been linked to the development of dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are crucial in managing type 2 diabetes mellitus by preventing the hydrolyzation of incretin molecules, thus promoting insulin secretion. The quest for new DPP IV inhibitors is vigorous, driven by the need to avoid long-term side effects associated with currently marketed compounds. Pyrimidine derivatives, including piperidine and pyrimidine-based structures, are pivotal in this research, highlighting their significance in antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).
Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, is another significant area where pyrimidine derivatives play a crucial role. These scaffolds are foundational in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The development of these scaffolds is complex and has been the subject of intense investigation. The review by Parmar, Vala, and Patel (2023) focuses on the application of hybrid catalysts for the synthesis of these scaffolds, indicating the importance of pyrimidine derivatives in advancing this field (Parmar, Vala, & Patel, 2023).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including this compound, have been utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. Moreover, these derivatives have a range of biological and medicinal applications, which further underscores their versatility in scientific research (Jindal & Kaur, 2021).
Pharmaceutical and Biological Potential
The pharmaceutical and biological potential of pyrimidine derivatives, including this compound, is well-documented. They exhibit a wide range of activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. Their significance is highlighted by the extensive research and synthesis of pyrimidine analogs, which are critical in the discovery of new medicinal drugs (JeelanBasha & Goudgaon, 2021).
Propiedades
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYPPQVTDZINMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



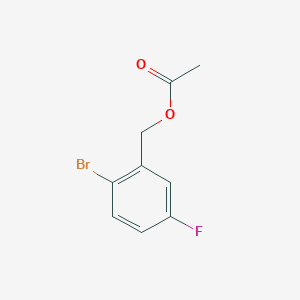
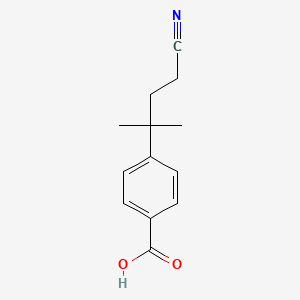
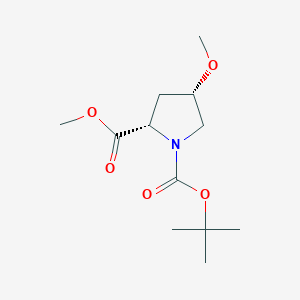
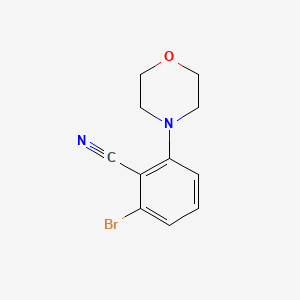
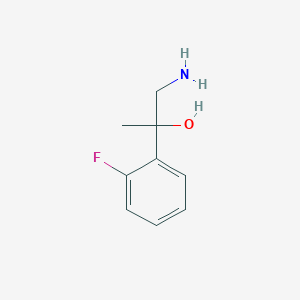
![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)
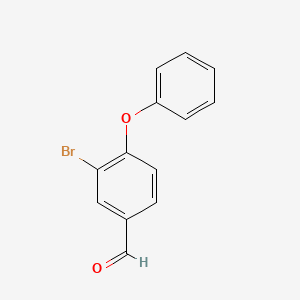
![O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine](/img/structure/B1373951.png)
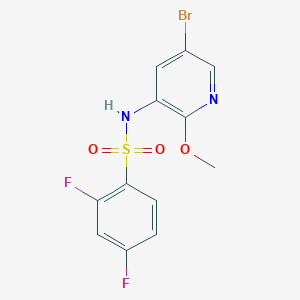

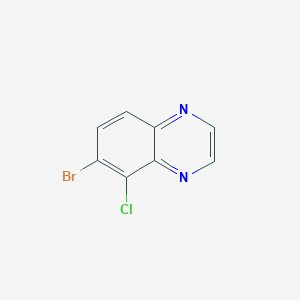
![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)
